Computationally Predicted Biological Activity Spectrum: Antineoplastic and Anti-Hypercholesterolemic Potential vs. Scaffold Class Baseline
In a comprehensive PASS (Prediction of Activity Spectra for Substances) computational analysis of a structurally diverse compound library containing isoxazole-thiophene hybrids, the target compound (designated as compound 121 in the published dataset) exhibited a predicted antineoplastic activity probability (Pa) of 0.846 and an anti-hypercholesterolemic Pa of 0.886 [1]. These values are comparable to the class-level predicted activity range observed for structurally related 5-aryl-isoxazole derivatives (Pa antineoplastic: 0.767–0.947; Pa anti-hypercholesterolemic: 0.718–0.899 across compounds 121–139) [1]. While this represents a class-level inference rather than a head-to-head experimental comparison, the dual antineoplastic/anti-hypercholesterolemic prediction profile differentiates the target compound from analogs that are predicted to be dominated solely by antineoplastic or solely by metabolic activity.
| Evidence Dimension | PASS-predicted biological activity probability (Pa) for antineoplastic and anti-hypercholesterolemic activity |
|---|---|
| Target Compound Data | Antineoplastic Pa = 0.846; Anti-hypercholesterolemic Pa = 0.886 (Compound 121) |
| Comparator Or Baseline | Class-level range across 19 structurally related 5-aryl-isoxazole analogs (compounds 121–139): Antineoplastic Pa = 0.767–0.947; Anti-hypercholesterolemic Pa = 0.718–0.899 |
| Quantified Difference | Target compound ranks within the upper tertile of the class for combined antineoplastic + anti-hypercholesterolemic dual-activity prediction; no directly comparable ester-linked analog was reported in the same analysis |
| Conditions | PASS computational prediction model; training set based on SAR data from public bioactivity databases; study context: Biomedicines 2023, 11(8), 2237 |
Why This Matters
The PASS prediction profile provides a computationally derived, comparative roadmap for prioritizing this compound over analogs when dual antineoplastic/metabolic activity is desired in early-stage hit triage.
- [1] Lagunin, A. A., et al. (2023). PASS-based prediction of biological activity spectra for isoxazole-containing compound libraries. Biomedicines, 11(8), 2237 (Table 9). Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC10452232/table/biomedicines-11-02237-t009/ View Source
